

A Technical Guide to Cy5 Acid (tri-SO₃) in Molecular Biology

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Compound of Interest

Compound Name: Cy5 acid(tri so₃)

Cat. No.: B15091548

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5 acid (tri-SO₃) is a bright, far-red fluorescent dye that has become an indispensable tool in molecular biology and related fields. As a member of the cyanine dye family, it offers excellent photostability and a high extinction coefficient, making it ideal for a wide range of applications. The addition of three sulfonate (SO₃) groups significantly increases its water solubility, which is a critical advantage for labeling biological molecules in aqueous environments, as it reduces the potential for aggregation and non-specific binding. This guide provides an in-depth overview of the core properties, experimental applications, and technical considerations for utilizing Cy5 acid (tri-SO₃) in research and drug development.

Core Properties of Cy5 Acid and its Derivatives

The selection of a fluorescent dye is critically dependent on its photophysical properties. Cy5 and its sulfonated variants offer a desirable spectral profile for biological imaging, minimizing interference from cellular autofluorescence.

Property	Cy5 Acid (tri-SO ₃)	Cy5 Acid (non-sulfonated)	Sulfo-Cy5 Carboxylic Acid
Molecular Formula	C ₃₅ H ₄₄ N ₂ O ₁₁ S ₃	C ₃₂ H ₃₉ ClN ₂ O ₂	C ₃₁ H ₃₆ N ₂ Na ₂ O ₈ S ₂
Molecular Weight	764.93 g/mol	519.1 g/mol	694.72 g/mol
Excitation Maximum (λ _{ex})	~646 nm	~646 nm	~646 nm
Emission Maximum (λ _{em})	~662 nm	~662 nm	~661 nm
Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹	~250,000 cm ⁻¹ M ⁻¹	Not specified
Quantum Yield (Φ)	~0.2	~0.2	Not specified
Solubility	High water solubility	Soluble in organic solvents (DMSO, DMF)	High water solubility
Storage	-20°C, protected from light	-20°C, protected from light	-20°C, protected from light

Key Applications and Experimental Protocols

Cy5 acid (tri-SO₃) and its activated forms (e.g., NHS esters) are versatile reagents for labeling a variety of biomolecules, including antibodies, nucleic acids, and proteins. This enables their use in numerous advanced molecular biology techniques.

Immunofluorescence

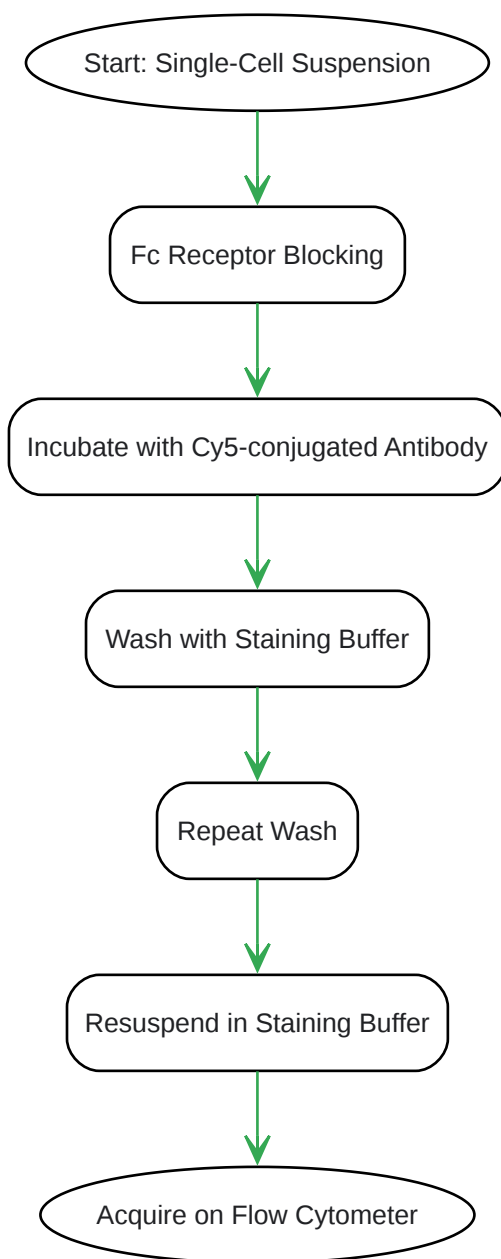
Immunofluorescence (IF) allows for the visualization of the subcellular localization of target proteins. The high brightness of Cy5 provides excellent signal-to-noise ratios.

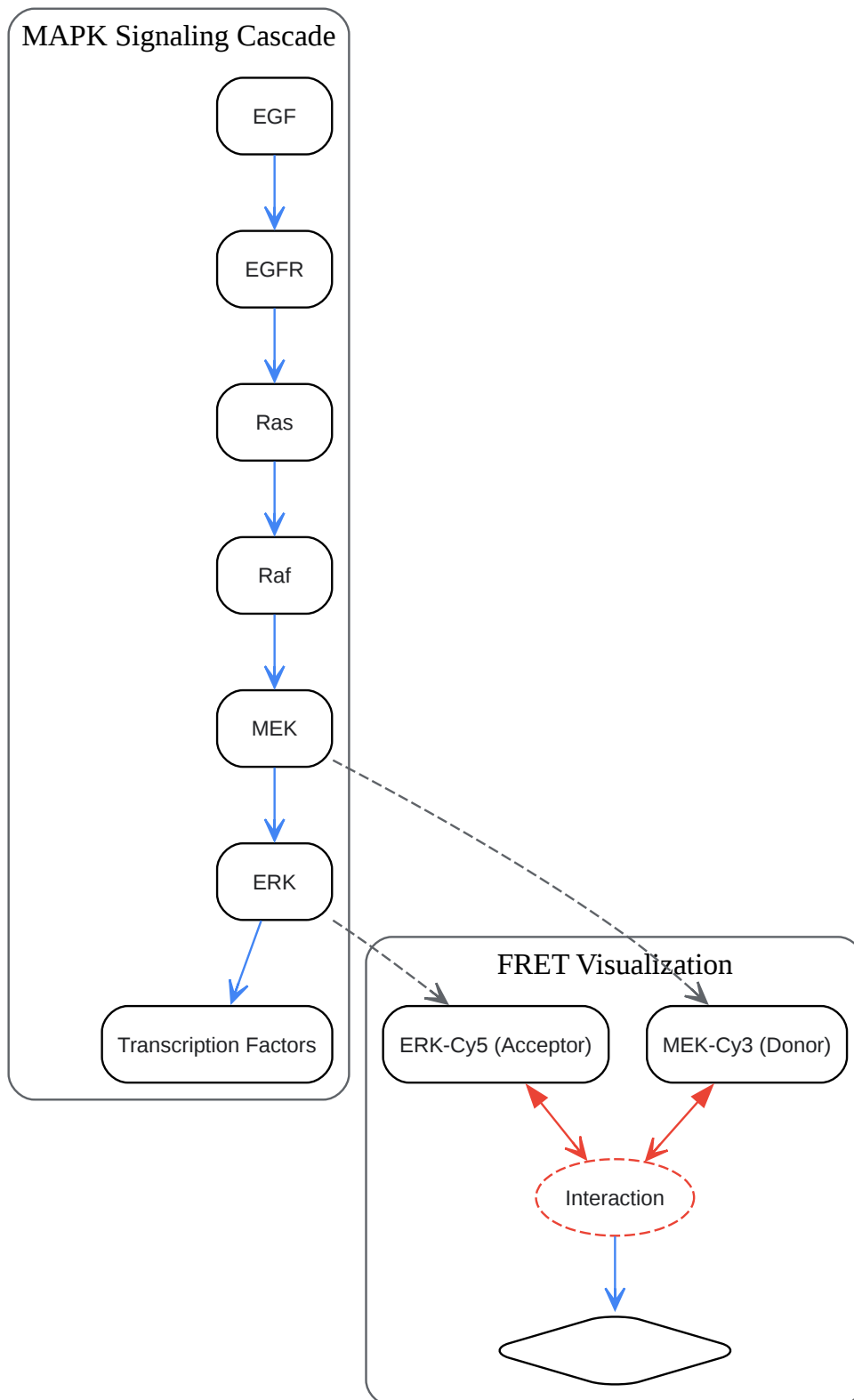
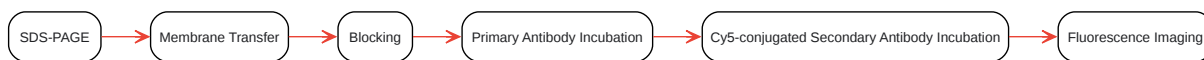
Protocol for Indirect Immunofluorescence:

- Cell Preparation:
 - Culture cells on sterile glass coverslips or in imaging-compatible plates.

- Wash cells briefly with 1X Phosphate Buffered Saline (PBS).
- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
 - Wash cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody specific to the target protein in blocking buffer to its optimal concentration.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
 - Wash cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the Cy5-conjugated secondary antibody (specific to the host species of the primary antibody) in blocking buffer. Protect from light from this point forward.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
 - Wash cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
- Mounting and Imaging:

- Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.
- Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters for Cy5.





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